3-(2-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
Description
Propriétés
IUPAC Name |
3-[2-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4/c20-15-6-2-1-5-14(15)18-21-16(28-22-18)10-13-4-3-7-23(11-13)17(25)12-24-8-9-27-19(24)26/h1-2,5-6,13H,3-4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVLUCIBWIWTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOC2=O)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis. This compound is also suggested to interact with Kirsten rat sarcoma (KRAS) proteins, which are small GTPases that regulate intracellular signaling pathways responsible for cell growth, migration, survival, and differentiation.
Mode of Action
The compound acts as an FGFR inhibitor , blocking the receptor’s activity and disrupting the signaling pathways it regulates. The inhibition of these targets can lead to changes in cellular processes, potentially altering cell growth and differentiation.
Biochemical Pathways
The inhibition of FGFR and interaction with KRAS can affect several biochemical pathways. FGFR inhibition can disrupt pathways involved in cell growth and differentiation, while KRAS interaction can affect pathways responsible for cell migration and survival. The downstream effects of these disruptions can vary, but they may include altered cell behavior and potentially the induction of cell death.
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific context. Given its targets, the compound could potentially alter cell growth and differentiation, disrupt normal cellular signaling, and induce cell death. These effects could have significant implications in a variety of contexts, particularly in the treatment of diseases like cancer.
Activité Biologique
The compound 3-(2-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a complex molecule that integrates various pharmacologically relevant motifs, particularly the 1,2,4-oxadiazole and oxazolidinone structures. These components have been widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The structure of this compound features a piperidine ring linked to an oxazolidinone scaffold and a 1,2,4-oxadiazole moiety. The presence of the 2-fluorophenyl group enhances its lipophilicity and potential bioactivity. The mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors that are crucial in various biological pathways.
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated strong activity against both Gram-positive and Gram-negative bacteria. For example:
These compounds were found to be more potent than traditional antibiotics like vancomycin and linezolid.
Anticancer Activity
The anticancer potential of oxadiazole derivatives is notable. They have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). A review summarized several studies where oxadiazole hybrids exhibited promising cytotoxic effects against various cancer cell lines:
| Compound Type | Target Enzyme | Effect |
|---|---|---|
| Oxadiazole derivatives | Thymidylate synthase | Inhibition of cell growth |
| Oxadiazole hybrids | HDAC | Induction of apoptosis in cancer cells |
Anti-inflammatory Activity
Oxadiazoles have also been evaluated for their anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models showed significant reductions in inflammation compared to standard anti-inflammatory drugs like indomethacin:
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
|---|---|---|
| Oxadiazole derivative | 25 | 23.6 - 82.3 |
3. Case Studies
A notable case study involved the synthesis and biological evaluation of a series of oxadiazole derivatives that were tested for their antimicrobial and anticancer activities. The most promising candidates showed a strong correlation between their structural features and biological efficacy, suggesting that modifications to the oxadiazole ring could enhance activity.
4. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 3-(2-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one). Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups such as fluorine enhances antibacterial potency.
- Ring Modifications : Alterations in the oxazolidinone structure can lead to increased anticancer activity by improving binding affinity to target enzymes.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals (Oxadiazole Derivatives)
highlights oxadiazole-containing pesticides, such as oxadiazon and oxadiargyl , which share a 1,3,4-oxadiazol-2(3H)-one core but differ in substituents:
Key Differences :
- The target compound uses a 1,2,4-oxadiazole ring (vs.
- The 2-fluorophenyl group in the target may enhance metabolic stability compared to the chlorinated aryl groups in oxadiazon/oxadiargyl.
Table 1: Structural and Functional Comparison
Pharmacological Analogues (Oxazolidinone Derivatives)
describes 3-[5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one, an oxazolidinone derivative with a fluorophenyl group. Oxazolidinones are known for antimicrobial activity (e.g., linezolid), but this specific compound’s use is undocumented .
Key Comparisons :
- The target compound’s oxazolidinone ring is connected to an oxadiazole-piperidine system, whereas the analogue in has a hydroxypentanoyl chain and phenyl group.
- The 2-fluorophenyl group in the target may confer distinct pharmacokinetic profiles compared to the 4-fluorophenyl group in the analogue.
- Piperidine in the target could enhance blood-brain barrier penetration, a feature absent in the compound.
Research Implications and Limitations
- Structural Insights: The combination of oxadiazole and oxazolidinone moieties in the target compound suggests dual functionality, possibly targeting both microbial and neurological pathways.
- Data Gaps: No direct pharmacological or crystallographic data (e.g., SHELX-refined structures ) are available for the target compound, limiting mechanistic conclusions.
- Future Directions: Comparative studies on binding affinity, metabolic stability, and toxicity against oxadiazole/oxazolidinone derivatives are needed.
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?
Answer:
The synthesis involves multi-step strategies, typically starting with cyclocondensation reactions to form the oxadiazole and oxazolidinone cores. Key steps include:
- Step 1: Formation of the 1,2,4-oxadiazole ring via reaction of amidoximes with activated carboxylic acid derivatives under reflux conditions (e.g., using DCC as a coupling agent in dry THF) .
- Step 2: Piperidine methylation using reductive amination or nucleophilic substitution to introduce the fluorophenyl-oxadiazole moiety .
- Step 3: Oxazolidinone ring closure via carbamate cyclization, often employing phosgene equivalents like triphosgene in dichloromethane .
Purity Optimization:
- Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/water + 0.1% TFA) to isolate the final product .
- Monitor intermediates via TLC (silica gel 60 F254, eluent: ethyl acetate/hexane 1:1) .
Basic: How should researchers characterize the compound’s structure and confirm regiochemistry?
Answer:
Combine spectroscopic and crystallographic methods:
- NMR: Assign peaks using , , and -NMR to verify fluorophenyl and oxazolidinone moieties. For example, the oxazolidinone carbonyl appears at ~175 ppm in -NMR .
- X-ray Crystallography: Resolve ambiguous regiochemistry (e.g., oxadiazole vs. isoxazole isomers) using single-crystal diffraction. For related oxadiazoles, C–O bond lengths of ~1.33 Å confirm oxadiazole regiochemistry .
- HRMS: Validate molecular formula (e.g., [M+H]+ calculated for C₂₃H₂₂FN₅O₄: 468.1684) .
Basic: What initial biological assays are suitable for evaluating its therapeutic potential?
Answer:
Prioritize target-agnostic in vitro screens:
- Anticancer Activity: Use MTT assays against NCI-60 cell lines (e.g., IC₅₀ determination for HeLa or MCF-7 cells) .
- Antimicrobial Screening: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates (e.g., 10 µM compound in 50 mM Tris-HCl, pH 7.5) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
Focus on modular modifications guided by computational and experimental
- Fluorophenyl Substituents: Replace 2-fluorophenyl with 3- or 4-fluoro analogs to assess electronic effects on target binding .
- Oxazolidinone Modifications: Introduce methyl or ethyl groups at the oxazolidinone 4-position to probe steric effects .
- Piperidine Linker: Shorten or extend the methylene spacer between piperidine and oxadiazole to optimize conformational flexibility .
Validation:
- Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with improved binding to targets like EGFR (PDB: 1M17) .
- Validate top candidates in orthogonal assays (e.g., SPR for binding affinity) .
Advanced: How can contradictory activity data across assays be resolved?
Answer:
Apply mechanistic and analytical troubleshooting:
- Orthogonal Assays: Re-test compounds in cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) systems to distinguish direct target effects from off-target toxicity .
- Metabolite Screening: Use LC-MS to identify degradation products (e.g., oxazolidinone ring opening under physiological pH) that may confound activity .
- Statistical Analysis: Apply Bland-Altman plots to assess inter-assay variability, particularly for IC₅₀ discrepancies >2-fold .
Advanced: What strategies improve pharmacokinetic profiles, such as bioavailability and metabolic stability?
Answer:
Optimize ADME properties through structural and formulation engineering:
- Prodrug Design: Introduce ester prodrugs at the oxazolidinone carbonyl to enhance oral absorption (e.g., acetyloxymethyl esters) .
- CYP450 Inhibition Assays: Test metabolic stability in human liver microsomes (HLM) with NADPH cofactors. For unstable compounds, block metabolic hotspots (e.g., piperidine N-methylation) .
- Nanoparticle Formulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong circulation time .
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